Product packaging for 2-Chloro-4-(chloromethyl)-5-methylpyridine(Cat. No.:)

2-Chloro-4-(chloromethyl)-5-methylpyridine

Cat. No.: B13681133
M. Wt: 176.04 g/mol
InChI Key: HHXTWNYOJVJJMI-UHFFFAOYSA-N
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Description

Historical Context of Chlorinated Pyridine (B92270) Derivatives in Organic Synthesis

The journey of chlorinated pyridine derivatives in organic synthesis is a significant chapter in the history of chemistry. Early research into pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, quickly led to investigations of its halogenated forms. The introduction of chlorine atoms to the pyridine ring was found to significantly alter its chemical reactivity and physical properties, opening up new avenues for synthetic transformations.

Initially, the chlorination of pyridine and its simple alkylated derivatives was a challenging endeavor, often resulting in mixtures of isomers that were difficult to separate and characterize. However, with the advancement of synthetic methodologies and analytical techniques throughout the 20th century, more controlled and selective chlorination processes were developed. These processes, including gas-phase chlorination at high temperatures and liquid-phase reactions using various chlorinating agents, allowed for the targeted synthesis of specific chlorinated pyridine isomers. epo.org

This newfound control over the synthesis of chlorinated pyridines was instrumental in their adoption as versatile intermediates in organic synthesis. The chlorine atoms act as good leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups onto the pyridine scaffold. This has made chlorinated pyridines valuable building blocks for the construction of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Significance of Pyridine Scaffolds in Chemical Research

The pyridine scaffold is a ubiquitous and privileged structure in chemical research, particularly in the realms of medicinal chemistry and agrochemistry. Its importance stems from a combination of its unique electronic properties, its ability to engage in various intermolecular interactions, and its structural similarity to benzene, which allows it to act as a bioisostere.

The nitrogen atom in the pyridine ring imparts a degree of polarity and basicity to the molecule, and it can act as a hydrogen bond acceptor. These features are crucial for the binding of molecules to biological targets such as enzymes and receptors. Consequently, the pyridine motif is found in a vast number of pharmaceuticals and agrochemicals.

In the agrochemical industry, pyridine derivatives are central to the development of numerous herbicides, insecticides, and fungicides. A notable example is the class of neonicotinoid insecticides, which are highly effective against a broad spectrum of pests. The key intermediate for many of these insecticides is 2-chloro-5-(chloromethyl)pyridine (B46043), an isomer of the subject of this article. chemicalbook.com This highlights the profound impact that the specific substitution pattern on the pyridine ring can have on a molecule's biological activity and commercial importance. The efficacy of these compounds has cemented the pyridine scaffold as a critical component in modern crop protection strategies.

Overview of Research Domains Pertaining to 2-Chloro-4-(chloromethyl)-5-methylpyridine

While the pyridine core is of immense importance, the specific research domains pertaining to this compound (CAS Number: 1227595-95-0) are notably more niche and less extensively documented than those of its more famous isomer, 2-chloro-5-(chloromethyl)pyridine. The available scientific and patent literature suggests that the primary interest in this compound lies in its potential as a building block in organic synthesis, particularly for the creation of novel substituted pyridine derivatives.

PropertyValue
CAS Number1227595-95-0 chemsrc.com
Molecular FormulaC₇H₇Cl₂N
Molecular Weight176.04 g/mol

Research involving this compound appears to be primarily centered on its synthesis and its use as an intermediate in the preparation of more complex molecules. Patents have been filed that describe synthetic routes to this compound, indicating an interest in its availability for further chemical exploration. However, unlike its 5-(chloromethyl) isomer, there is a conspicuous absence of large-scale commercial applications or extensive biological activity studies directly linked to this compound in the mainstream scientific literature.

Its structural features, namely the presence of a reactive chloromethyl group and a chloro-substituted pyridine ring, theoretically make it a versatile precursor for introducing the 2-chloro-5-methyl-pyridin-4-yl)methyl moiety into various molecular frameworks. This could potentially lead to the discovery of new compounds with interesting biological or material properties. However, based on the currently available public information, the research domains for this compound remain largely exploratory and centered on synthetic chemistry, without a clearly defined and widely recognized application in either medicinal or agricultural chemistry to date. This suggests that while the compound holds potential, it is a less-traveled path in the vast landscape of pyridine chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl2N B13681133 2-Chloro-4-(chloromethyl)-5-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

IUPAC Name

2-chloro-4-(chloromethyl)-5-methylpyridine

InChI

InChI=1S/C7H7Cl2N/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,3H2,1H3

InChI Key

HHXTWNYOJVJJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CCl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 4 Chloromethyl 5 Methylpyridine

Exploration of Precursor Selection and Strategic Functionalization

The successful synthesis of a polysubstituted pyridine (B92270) like 2-Chloro-4-(chloromethyl)-5-methylpyridine hinges on the logical selection of a starting material and a strategic plan for the introduction of functional groups. The substitution pattern—chloro at C2, chloromethyl at C4, and methyl at C5—points towards 4,5-dimethylpyridine as the most logical precursor, upon which the required chlorinations can be performed.

Synthetic Routes from Methylpyridine Isomers

Starting from a dimethylpyridine (lutidine) isomer is the most direct approach. The logical precursor for the target compound is 4,5-dimethylpyridine. The synthetic challenge lies in executing two distinct and regioselective chlorination reactions: one on the pyridine ring at the 2-position and a second on the methyl group at the 4-position.

Direct chlorination of lutidine isomers often leads to a mixture of products, making selectivity a primary obstacle. The reaction's outcome is highly dependent on the conditions employed, which can favor either electrophilic substitution on the aromatic ring or free-radical substitution on the alkyl side chains. For instance, the chlorination of 3-methylpyridine can be directed to yield 2-chloro-5-methylpyridine (B98176), which is then further chlorinated on the side chain to produce 2-chloro-5-(chloromethyl)pyridine (B46043), an intermediate for neonicotinoid insecticides. agropages.com This established industrial process highlights the feasibility of a stepwise chlorination strategy.

Approaches Utilizing Pyridine N-Oxides and Related Precursors

A powerful strategy to control the regioselectivity of substitution on the pyridine ring involves the use of pyridine N-oxides. semanticscholar.org The N-oxide functional group significantly alters the electronic properties of the pyridine ring, activating it for various transformations. arkat-usa.org

The synthesis would begin with the N-oxidation of the 4,5-dimethylpyridine precursor. This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting 4,5-dimethylpyridine N-oxide can then be selectively chlorinated at the 2-position. The N-oxide group activates the C2 and C6 positions towards nucleophilic attack after treatment with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). abertay.ac.uk This reaction introduces the C2-chloro substituent, yielding 2-chloro-4,5-dimethylpyridine, a key intermediate, after subsequent deoxygenation. Optimization of N-oxidation reactions, for instance by using catalytic methyltrioxorhenium (MTO) with H₂O₂, can lead to high yields and improved safety profiles. researchgate.net

Table 1: Comparison of N-Oxidation Methods for Alkylpyridines

Oxidizing AgentCatalystTypical ConditionsYieldReference
Hydrogen Peroxide (H₂O₂)Acetic Acid80 °C, 5 hoursGood nih.gov
Hydrogen Peroxide (H₂O₂)Methyltrioxorhenium (MTO)VariesHigh researchgate.net
m-CPBANoneDichloromethane, 0 °C to RTHigh abertay.ac.uk
Caro's Acid (H₂SO₅)NoneAqueousGood nih.gov

Regioselective Chlorination Approaches on Pyridine Nuclei and Methyl Side Chains

Achieving the desired substitution pattern requires two distinct and highly selective chlorination steps: one on the pyridine nucleus and one on a specific methyl side chain.

Direct Chlorination Techniques and Mechanistic Considerations

Direct chlorination of the 4,5-dimethylpyridine precursor with molecular chlorine is a potential but challenging route. The reaction can proceed via two primary mechanisms:

Electrophilic Aromatic Substitution: This mechanism introduces chlorine onto the pyridine ring. It is typically promoted by heat in the vapor phase or by Lewis acid catalysts. Vapor-phase chlorination of pyridine derivatives at high temperatures (350-500°C) has been shown to favor substitution at the 2-position. googleapis.com

Free-Radical Substitution: This mechanism introduces chlorine onto the methyl side chains. It is initiated by UV light or chemical free-radical initiators (e.g., AIBN, benzoyl peroxide). google.com

Controlling the reaction to achieve both C2 ring chlorination and C4 side-chain chlorination without forming other isomers is difficult. Uncontrolled direct chlorination would likely result in a complex mixture of mono- and di-chlorinated products on the ring and side chains.

Multi-Step Chlorination Protocols and Intermediate Isolation

A more controlled and selective approach involves a multi-step synthesis where key intermediates are isolated. A plausible pathway for the synthesis of this compound is as follows:

Synthesis of 2-Chloro-4,5-dimethylpyridine: As discussed in section 2.1.2, this key intermediate would be prepared from 4,5-dimethylpyridine via an N-oxide route to ensure correct regiochemistry of the chlorine atom on the pyridine nucleus.

Selective Side-Chain Chlorination: The isolated 2-chloro-4,5-dimethylpyridine would then undergo a second, highly selective chlorination. This step must target the methyl group at the C4 position over the one at C5. This is a free-radical reaction, typically using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). google.com A significant challenge in this step is preventing the formation of the hydrochloride salt of the pyridine, which is unreactive. This is often overcome by performing the reaction in a two-phase system or by carefully adding a base to neutralize the HCl as it forms, maintaining a pH between 0.5 and 3. google.com The regioselectivity between the C4 and C5 methyl groups would be influenced by subtle electronic and steric differences, requiring careful optimization of reaction conditions.

An alternative multi-step route involves converting the target methyl group into a hydroxymethyl group first, which is then chlorinated. For example, the synthesis of the related 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride is achieved by treating the corresponding 2-hydroxymethyl pyridine with triphosgene. google.com This dehydroxy-chlorination can also be accomplished with reagents like thionyl chloride.

Table 2: Conditions for Radical Side-Chain Chlorination of a 2-Chloro-Alkylpyridine Intermediate

Chlorinating AgentInitiatorSolvent/MediumTemperatureKey ParameterReference
Chlorine (gas)AIBNWater65-70 °CpH control (0.5 to 3) with aqueous base google.com
N-Chlorosuccinimide (NCS)Benzoyl PeroxideCarbon TetrachlorideRefluxAnhydrous conditions acsgcipr.org
Sulfuryl Chloride (SO₂Cl₂)AIBNDichloromethaneRefluxAnhydrous conditions google.com

Catalytic Systems and Reaction Media Engineering for Yield Enhancement and Selectivity Control

Modern synthetic chemistry emphasizes the use of catalytic systems and careful engineering of the reaction environment to improve outcomes.

For the chlorination steps, various catalytic approaches can be considered. While direct catalytic C-H chlorination of the pyridine ring is an area of active research, established methods often rely on stoichiometric reagents. However, novel tandem catalytic systems, for example using copper and palladium, are being developed to utilize chlorine-containing waste as reagents for aryl chlorination, representing a sustainable future direction. nih.gov

For the side-chain radical chlorination, the "catalysts" are the free-radical initiators (AIBN, etc.) that are used in sub-stoichiometric amounts to start the chain reaction. google.comgoogle.com

Reaction media engineering plays a crucial role in selectivity and yield:

Solvent Selection: For radical chlorinations, inert solvents such as carbon tetrachloride, chloroform, or chlorobenzene are traditionally used to prevent the solvent from participating in the reaction. acsgcipr.org

pH Control: As noted, maintaining the pH of the reaction medium is critical during the side-chain chlorination of pyridine derivatives. The formation of the unreactive hydrochloride salt can be suppressed by adding a basic aqueous solution during the reaction, effectively creating a biphasic system where the HCl byproduct is continuously neutralized. google.com

Reactor Design: For large-scale production involving gas-liquid reactions, such as chlorination with Cl₂, specialized reactors can significantly improve performance. The use of reactors with enhanced gas distribution systems or micro-channel reactors can improve mass transfer, increase the utilization of chlorine, enhance safety, and lead to more consistent product quality. google.comscispace.com

Application of Lewis Acid Catalysts in Chlorination

While free-radical pathways are common for side-chain chlorination of methylpyridines, catalytic approaches involving transition metals, which can exhibit Lewis acidity, have been explored. One such method employs a supported palladium chloride catalyst for the chlorination of 3-methylpyridine to produce 2-chloro-5-chloromethyl pyridine in a one-step reaction. patsnap.com In this process, vaporized 3-methylpyridine is mixed with chlorine and a carrier gas like nitrogen and passed through a tubular reactor containing the catalyst. patsnap.com

The catalyst, typically palladium chloride (PdCl₂) on an alumina (Al₂O₃) support, is prepared by immersing the alumina carrier in an aqueous solution of palladium chloride, followed by drying and roasting at elevated temperatures. patsnap.com This heterogeneous catalyst facilitates the chlorination at high temperatures, with studies showing stable catalyst layer temperatures around 280°C. patsnap.com The use of such catalysts can enhance the reaction speed and improve the selectivity towards the desired chlorinated product. patsnap.com While the exact mechanism is complex, the palladium(II) center can act as a Lewis acid, potentially influencing the electronic properties of the pyridine ring and facilitating the chlorination process.

Radical Initiators and Photochemical Activation in Chlorination

The side-chain chlorination of 2-chloro-methylpyridines is predominantly achieved through a free-radical mechanism. This is typically accomplished by introducing chlorine gas in the presence of a radical initiator or by using photochemical activation, such as ultraviolet (UV) light, to generate chlorine radicals. google.comgoogle.com

Commonly used radical initiators include aliphatic azo-compounds and peroxides. google.com 2,2'-azobisisobutyronitrile (AIBN) is a frequently cited initiator for this transformation. google.comgoogle.com In a typical batch process for the chlorination of 2-chloro-4-methylpyridine, AIBN is added to a mixture of the substrate and water, which is heated to around 65-67°C before chlorine gas is bubbled through. google.comgoogle.com Another method for producing 2-chloro-5-chloromethylpyridine involves using sulfuryl chloride as the chlorinating agent and azobisisobutyronitrile as the initiator in a microchannel reactor. google.com The initiator can be added continuously or intermittently to the reaction before or during the chlorination step. google.com

Table 1: Comparison of Radical Initiators in Chlorination
InitiatorSubstrateChlorinating AgentTemperatureReactor TypeReference
2,2'-azobisisobutyronitrile (AIBN)2-chloro-4-methylpyridineChlorine Gas65-67 °CBatch Reactor google.comgoogle.com
Azobisisobutyronitrile2-chloro-5-methylpyridineSulfuryl Chloride80-130 °CMicrochannel Reactor google.com
Azo-bisisobutyronitrile3-methylpyridineChlorine Gas75 °CBatch Reactor google.com

Phase-Transfer Catalysis in Esterification-Hydrolysis Routes

An alternative synthetic route involves the transformation of a chloromethyl group via an ester intermediate. Phase-transfer catalysis (PTC) is a powerful technique for facilitating such reactions, particularly in biphasic systems. kyushu-u.ac.jp This methodology enhances reaction rates and yields by transporting a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction occurs. mdpi.commdpi.com

Impact of Solvent Systems and pH Buffering on Reaction Outcomes

The choice of solvent and the control of pH are critical parameters in the chlorination of methylpyridines. During the reaction, hydrogen chloride (HCl) is produced, which can react with the basic nitrogen atom of the pyridine ring to form a hydrochloride salt. google.comgoogle.com This salt is often solid, has low reactivity with chlorine, and its precipitation can hinder or halt the progression of the chlorination. google.com

To counteract this, a basic aqueous solution is added to the reaction mixture to neutralize the generated HCl and maintain an optimal pH. google.comgoogle.com Research has shown that the pH of the reaction liquid must be carefully controlled within a narrow range, typically between 0.5 and 3.0. google.com

If the pH drops below 0.5 , a significant amount of the unreactive hydrochloride salt is formed, stopping the reaction. google.com

If the pH rises above 3.0 , elemental chlorine can ionize, which inhibits the formation of the necessary chlorine radicals, also stopping the reaction. google.com

The reaction is often carried out in a biphasic system, with a water phase and an organic (2-chloro-methylpyridine) phase, which does not impede the chlorination. google.com High-boiling point solvents such as trichlorobenzene have also been used, particularly in processes where the product is directly used in a subsequent high-temperature chlorination step. epo.org

Table 2: Influence of Solvent and pH on Chlorination of Methylpyridines
ParameterConditionEffectRationaleReference
pH < 0.5Reaction stopsFormation of unreactive hydrochloride salt google.com
pH 0.5 - 3.0Optimal reactionPrevents salt formation and chlorine ionization google.com
pH > 3.0Reaction stopsIonization of elemental chlorine inhibits radical formation google.com
Solvent WaterCreates a two-phase systemAllows for pH control with aqueous base google.comgoogle.com
Solvent TrichlorobenzeneHigh boiling pointSuitable for subsequent high-temperature reactions epo.org

Process Optimization and Scalability Studies for Industrial Chemical Production

For industrial-scale production, both continuous flow and batch processes are optimized to maximize efficiency, purity, and safety while minimizing cost and waste.

Continuous Flow Reactor Design and Performance

Continuous flow chemistry, particularly using microchannel reactors, offers significant advantages for the synthesis of 2-chloro-chloromethylpyridines. google.com This technology overcomes the heat and mass transfer limitations often encountered in traditional batch reactors, especially for highly exothermic reactions like chlorination. google.com

In a documented continuous process, 2-chloro-5-methylpyridine is reacted with sulfuryl chloride using a radical initiator in a microchannel reactor at 80-130°C. google.com The residence time is precisely controlled by adjusting the flow rate of the reactants. This method drastically shortens reaction times and improves product selectivity to as high as 97.88%. google.com A key advantage of micro- and tubular reactor systems is their scalability. patsnap.com Instead of increasing the reactor volume (which can introduce new safety and control challenges), capacity is increased by adding more reactors in parallel, a concept known as "scaling out". google.com This approach ensures consistent performance and stability, making it highly suitable for industrial production. google.comasianpubs.orgresearchgate.net

Batch Process Parameter Optimization for Efficiency and Purity

While continuous flow offers many benefits, batch reactors remain prevalent in chemical manufacturing. Optimizing batch processes is crucial for achieving high efficiency and product purity. Key parameters that are investigated include reaction temperature, reactant and catalyst concentrations, and the rate of reagent addition. researchgate.net

For the chlorination of 2-chloro-4-methylpyridine, a typical batch process involves maintaining the temperature between 65°C and 67°C while bubbling chlorine gas at a controlled rate (e.g., 9.6 g/hr for a ~784 mmol scale reaction). google.com In the synthesis of 2-chloro-5-methyl-pyridine from 3-methyl-pyridine in an airlift loop reactor, studies have optimized the molar ratio of the palladium chloride catalyst, the concentration of the pyridine substrate, and the chlorine gas flowrate to achieve an average molar yield of 60%. researchgate.net The temperature for chlorination reactions is generally carried out between 0°C and 200°C, with a preferred range of 10°C to 120°C for certain processes. google.com Careful control over these variables is essential for minimizing the formation of by-products and ensuring a high-purity final product. scispace.com

Table 3: Performance of Continuous Flow vs. Batch Reactors
FeatureContinuous Flow (Microchannel)Batch ReactorReference
Reaction Time Greatly shortenedLonger, dependent on scale google.com
Selectivity High (up to 97.88%)Variable, dependent on optimization google.comresearchgate.net
Heat Transfer ExcellentCan be a limiting factor google.com
Safety Generally higher due to small volumesRequires careful thermal management google.com
Scalability "Scaling out" via parallel units"Scaling up" by increasing reactor size google.com
Control Precise control of residence time & temp.More challenging to maintain homogeneity google.comresearchgate.net

Minimization of Byproduct Formation and Waste Streams

One patented method to reduce byproduct formation in the synthesis of 2-chloro-5-(chloromethyl)pyridine involves a liquid phase chlorination of 3-methylpyridine where the pH of the solution is controlled within a range of 4-5 using an acid buffering agent. This approach is reported to decrease the generation of byproducts and increase the yield of the target product to approximately 90%. google.com The use of a buffer solution helps to maintain a stable reaction environment, thereby improving the selectivity of the chlorination process. google.com

Another strategy to circumvent byproduct formation is to utilize alternative starting materials that avoid the direct chlorination of a picoline precursor. For instance, a multi-step synthesis starting from nicotinic acid has been developed for 2-chloro-5-(chloromethyl)pyridine, which, although more complex, can offer a cleaner reaction profile. justia.com Similarly, processes that begin with functionalized piperidines or other cyclic precursors can provide more controlled pathways to the desired chlorinated pyridine, thereby minimizing the formation of undesired isomers. epo.org

The table below summarizes common byproducts in the synthesis of a related isomer and methods for their reduction.

Byproduct TypeFormation PathwayMitigation Strategy
Isomeric ChloropyridinesNon-selective chlorination of the pyridine ringpH control, use of selective catalysts, alternative synthetic routes
Polychlorinated PyridinesOver-chlorination of the methyl group or pyridine ringControl of reaction time and temperature, stoichiometric use of chlorinating agents
Reaction IntermediatesIncomplete reactionOptimization of reaction conditions (temperature, pressure, catalyst)

The reduction of waste streams is intrinsically linked to the minimization of byproducts. By improving reaction selectivity and yield, the amount of waste generated from side reactions and purification processes is inherently decreased. Furthermore, the selection of solvents and reagents plays a crucial role. The use of recyclable catalysts and solvents, and the avoidance of large quantities of difficult-to-treat waste, such as phosphorus-containing wastewater, are key considerations. chemicalbook.com

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel synthetic routes for chlorinated pyridines is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The choice of chlorinating agent is critical in determining the environmental impact and safety of the synthesis of this compound. Traditional chlorinating agents such as elemental chlorine, phosphorus oxychloride, phosgene, and thionyl chloride are effective but pose significant handling risks and can generate hazardous waste. epo.orggoogle.com

Research into the synthesis of the structurally related 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine has highlighted the use of trichloroisocyanuric acid (TCCA) as a safer and more efficient alternative for allylic chlorination. google.com TCCA is a solid, making it easier and safer to handle than gaseous chlorine or fuming liquid reagents. google.com It is also highly efficient, with all three chlorine atoms being active, which improves atom economy. google.com The use of TCCA in chloroform at reflux has been shown to produce the desired chlorinated product in high yield (82%). google.com

The following table compares various chlorinating agents that could potentially be used in the synthesis of this compound, based on data for analogous compounds.

Chlorinating AgentAdvantagesDisadvantages
Elemental Chlorine (Cl₂)Low cost, readily availableHighly toxic gas, can lead to over-chlorination and byproduct formation
Phosphorus Oxychloride (POCl₃)Effective for chlorination of pyridinolsGenerates phosphorus-containing waste, corrosive
Phosgene (COCl₂)Highly reactiveExtremely toxic gas, requires specialized handling
Thionyl Chloride (SOCl₂)Effective for converting hydroxyl groups to chloridesCorrosive, releases toxic SO₂ gas
Trichloroisocyanuric Acid (TCCA)Solid, safer to handle, high atom economyHigher cost compared to elemental chlorine

The development of environmentally benign synthetic procedures for this compound would involve a holistic approach, considering all aspects of the synthesis from starting materials to final product purification.

A key aspect of green synthesis is the use of less hazardous solvents and reaction conditions. For example, the use of water as a reaction medium, where feasible, can significantly reduce the environmental impact of a process. chemicalbook.com Additionally, the development of catalytic processes can replace stoichiometric reagents, leading to less waste. For instance, a supported palladium chloride catalyst has been used for the chlorination of 3-methylpyridine in the synthesis of 2-chloro-5-(chloromethyl)pyridine. This approach allows for easier separation and potential recycling of the catalyst.

In the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, green metrics such as atom economy and E-factor were evaluated to assess the environmental footprint of the process. google.com The E-factor, which is the ratio of the total mass of waste to the mass of the desired product, was found to be as low as 3.2 for one of the key steps, indicating a relatively low amount of waste generation. google.com This type of analysis is crucial for identifying and optimizing the "greenness" of a synthetic route.

Furthermore, the use of milder and more selective reagents, such as hydrogen peroxide for oxidation steps, as demonstrated in the synthesis of the sulfonyl analogue, contributes to a more environmentally friendly process by avoiding harsh and toxic oxidants. google.com The adoption of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also reduce solvent usage and waste generation. google.com

Elucidating Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Chloromethyl 5 Methylpyridine

Nucleophilic Aromatic Substitution Reactions at the 2-Chloro Position

The pyridine (B92270) ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. In the case of 2-Chloro-4-(chloromethyl)-5-methylpyridine, the chlorine atom at the 2-position serves as a leaving group in such reactions.

Reaction with Oxygen, Nitrogen, and Sulfur Nucleophiles

The 2-chloro substituent can be readily displaced by a variety of nucleophiles. Reactions with oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide), lead to the formation of the corresponding 2-alkoxy derivatives. Similarly, nitrogen nucleophiles, including ammonia and primary or secondary amines, react to yield 2-amino-substituted pyridines. Sulfur nucleophiles, such as thiols, also participate in these substitution reactions to form 2-thioether-linked pyridines. The general mechanism for these reactions involves the initial attack of the nucleophile on the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring.

Influence of Activating Groups and Reaction Conditions

The rate and success of nucleophilic aromatic substitution at the 2-position are influenced by the nature of other substituents on the pyridine ring and the specific reaction conditions employed. The electron-withdrawing nature of the pyridine nitrogen inherently activates the 2- and 4-positions for nucleophilic attack. The presence of additional electron-withdrawing groups on the ring can further enhance this reactivity by stabilizing the anionic Meisenheimer intermediate. Conversely, electron-donating groups would be expected to decrease the rate of substitution.

Reactivity Profiling of the 4-Chloromethyl Group

The chloromethyl group at the 4-position of the pyridine ring is a benzylic-like halide and is, therefore, highly susceptible to nucleophilic substitution reactions, as well as oxidation and reduction.

Nucleophilic Displacement Reactions and Derivatization Strategies

The chlorine atom of the 4-chloromethyl group is readily displaced by a wide array of nucleophiles in standard SN2 reactions. This reactivity provides a versatile handle for the derivatization of the molecule. For instance, reaction with ammonia can yield the corresponding 4-(aminomethyl)pyridine derivative. ect-journal.kz Similarly, secondary amines can be used to introduce substituted amino groups. This reactivity allows for the facile introduction of various functionalities at the 4-position, making it a key site for structural modification.

The table below summarizes representative nucleophilic displacement reactions at the 4-chloromethyl position.

NucleophileProductReaction ConditionsReference
Ammonia (NH3)2-Chloro-4-(aminomethyl)-5-methylpyridineExcess liquid ammonia, optional inert solvent (e.g., toluene), -50°C to +50°C ect-journal.kz
Potassium PhthalimideN-((2-Chloro-5-methylpyridin-4-yl)methyl)phthalimideDimethylformamide (DMF)Analogous reactions are well-established.
Sodium Cyanide (NaCN)(2-Chloro-5-methylpyridin-4-yl)acetonitrilePolar aprotic solvent (e.g., DMSO, DMF)Common transformation for benzylic halides.

Oxidation and Reduction Potentials and Their Chemical Outcomes

The 4-chloromethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. For example, the oxidation of a methyl group at the 4-position of a pyridine ring to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate. google.com It is plausible that the 4-chloromethyl group could be hydrolyzed to a hydroxymethyl group, which can then be oxidized.

Conversely, the chloromethyl group can be reduced to a methyl group. This can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride in the presence of a transition metal catalyst. The direct reduction of the C-Cl bond is also possible using various reducing agents.

Investigating Transformations at the 5-Methyl Moiety

The methyl group at the 5-position of the pyridine ring is generally less reactive than the other two functional groups. However, under specific conditions, it can undergo transformations. One common reaction of benzylic-like methyl groups is free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of a 5-(bromomethyl) derivative. sci-hub.sedaneshyari.com This newly introduced functionality can then be subjected to further nucleophilic substitution reactions.

Furthermore, the methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. Catalytic oxidation of methylpyridines to pyridinecarboxylic acids has been reported using catalysts such as N-hydroxyphthalimide in the presence of cobalt(II) or manganese(II) salts. researchgate.net

The following table outlines potential transformations at the 5-methyl position.

Reaction TypeReagentsPotential ProductReference
Free-Radical BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or benzoyl peroxide)2-Chloro-4-(chloromethyl)-5-(bromomethyl)pyridine sci-hub.sedaneshyari.com
OxidationStrong oxidizing agents (e.g., KMnO4, K2Cr2O7) or catalytic oxidation2-Chloro-4-(chloromethyl)pyridine-5-carboxylic acid researchgate.net

Electrophilic Reactions on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This inherent electronic property makes the ring generally resistant to electrophilic aromatic substitution reactions compared to its carbocyclic analogue, benzene. The reactivity of the this compound ring is further modulated by its substituents.

The chlorine atom at the C2 position is an ortho-, para-directing group but is strongly deactivating due to its inductive electron-withdrawing effect. The chloromethyl group at C4 is also deactivating. In contrast, the methyl group at the C5 position is weakly activating and ortho-, para-directing. The combination of the electron-deficient pyridine nucleus and two deactivating substituents (C2-chloro and C4-chloromethyl) renders the ring highly unreactive towards common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation under standard conditions. Consequently, literature examples of direct electrophilic functionalization on the pyridine core of this specific molecule are not prevalent, as such transformations typically require harsh conditions that can lead to low yields or decomposition. Synthetic strategies usually favor functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Exploration of Advanced Coupling Reactions and Pyridine Ring Functionalization

Modern synthetic chemistry heavily relies on catalytic methods to functionalize heteroaromatic cores. For this compound, these reactions primarily target the C2-Cl bond, offering a powerful tool for constructing complex molecular frameworks.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for forming carbon-carbon bonds. The Suzuki-Miyaura and Negishi couplings are particularly prominent for their functional group tolerance and broad applicability.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. acs.org For substrates like this compound, the reaction would target the C2-Cl bond. Chloropyridines are known to be challenging substrates for Suzuki-Miyaura couplings compared to their bromo or iodo counterparts due to the strength of the C-Cl bond, which makes the initial oxidative addition step to the palladium(0) catalyst kinetically less favorable. researchgate.net Overcoming this requires the use of specialized catalyst systems, often employing electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) that promote the oxidative addition step.

A significant challenge in the cross-coupling of this molecule is achieving chemoselectivity. The C4-chloromethyl group is a reactive electrophilic site susceptible to nucleophilic attack by the base or other nucleophiles present in the reaction mixture, which could lead to side products. Careful selection of reaction conditions, particularly the base and temperature, is crucial to favor the desired cross-coupling at the C2 position while minimizing reactions at the chloromethyl side chain.

The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organic halide, catalyzed by a nickel or palladium complex. google.comgoogle.com Negishi couplings are often effective for challenging substrates, including electron-deficient heteroaryl chlorides. The transmetalation step from zinc to palladium is typically fast, and a variety of functional groups are tolerated. google.com Similar to the Suzuki-Miyaura reaction, successful application to this compound would depend on a catalyst system capable of activating the C2-Cl bond without promoting unwanted side reactions. A scalable Negishi cross-coupling process has been successfully developed for a related 2-chloroaniline derivative, demonstrating the industrial viability of this reaction for complex heteroaromatic systems. acs.org

The following interactive table outlines typical conditions for a Suzuki-Miyaura reaction involving a generic 2-chloropyridine (B119429), illustrating the key components required for such a transformation.

ParameterDescriptionTypical Reagents/Conditions
Aryl HalideThe electrophilic partner.2-Chloropyridine derivative
Organoboron ReagentThe nucleophilic partner.Arylboronic acid (Ar-B(OH)₂) or Arylboronic ester
CatalystTypically a Palladium(0) source or a Pd(II) precatalyst.Pd(OAc)₂, Pd₂(dba)₃
LigandCrucial for activating the C-Cl bond.Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃)
BaseRequired to activate the organoboron reagent.K₂CO₃, K₃PO₄, Cs₂CO₃
SolventAprotic polar or nonpolar solvents are common.Toluene, Dioxane, THF, often with water
TemperatureElevated temperatures are typically required.80-120 °C

Beyond C-C bond formation, catalytic methods can be used to install other important functional groups. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine. patsnap.com

Applying this reaction to this compound presents a significant chemoselectivity challenge. The reaction involves a nucleophilic amine and a base, both of which can readily react with the C4-chloromethyl group via a standard SN2 pathway. This would compete directly with the desired palladium-catalyzed amination at the C2-Cl position. Achieving selective C-N coupling at the C2 position would require a catalyst system that is highly active for the C(sp²)-Cl bond activation at a temperature low enough to minimize the background SN2 reaction. Alternatively, a protective group strategy for the chloromethyl functionality might be necessary to achieve the desired outcome.

Formation of Bridged Heterocyclic Systems and Polycyclic Architectures

The bifunctional electrophilic nature of this compound makes it an excellent building block for the synthesis of fused and bridged heterocyclic systems. The two electrophilic centers—the C2 position on the pyridine ring and the benzylic carbon of the chloromethyl group—can react with dinucleophiles to form new rings.

For instance, reaction with a dinucleophile such as ethylenediamine (H₂N-CH₂CH₂-NH₂) could proceed in a stepwise manner. The more reactive C4-chloromethyl group would likely undergo an initial SN2 reaction with one of the amine groups. The resulting intermediate would then be poised for an intramolecular cyclization, where the second amine group attacks the C2 position of the pyridine ring. This subsequent step, an intramolecular nucleophilic aromatic substitution (SNAr), would displace the chloride and forge the new heterocyclic ring, resulting in a fused pyridodiazepine system.

This synthetic strategy can be extended to other dinucleophiles to create a variety of polycyclic architectures:

With 1,2-ethanedithiol (HS-CH₂CH₂-SH): Formation of a fused pyridodithiepine ring system.

With ethylene glycol (HO-CH₂CH₂-OH): Formation of a fused pyridodioxepine ring system.

While specific examples of such cyclizations starting directly from this compound are not widely documented in peer-reviewed literature, the synthetic principle is well-established for constructing complex heterocyclic scaffolds from bifunctional precursors. The reaction of the related 2-chloro-4-chloromethylpyridine with piperidine has been reported, confirming the accessibility of the chloromethyl group to amine nucleophiles. google.com This reactivity supports the feasibility of the proposed cyclization pathways with appropriate dinucleophiles.

Sophisticated Spectroscopic and Analytical Characterization Techniques for Derivatives and Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of chemical shifts, coupling constants, and correlation signals, the constitution and stereochemistry of a molecule can be fully established.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies provide fundamental information about the chemical environment of each nucleus within a molecule.

In the ¹H NMR spectrum of 2-Chloro-4-(chloromethyl)-5-methylpyridine, distinct signals are expected for the aromatic protons and the protons of the methyl and chloromethyl groups. The pyridine (B92270) ring contains two protons. The proton at position 3 (H-3) would likely appear as a singlet due to the absence of adjacent protons. The proton at position 6 (H-6) would also be expected to be a singlet. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring, typically placing them in the downfield region of the spectrum.

The chloromethyl (-CH₂Cl) protons are expected to produce a singlet, with a chemical shift influenced by the electronegativity of the adjacent chlorine atom. Similarly, the methyl (-CH₃) protons will also appear as a singlet, though at a more upfield position compared to the chloromethyl protons.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~7.5 - 8.0s
H-6~8.0 - 8.5s
-CH₂Cl~4.5 - 5.0s
-CH₃~2.3 - 2.6s

In the ¹³C NMR spectrum, five distinct signals for the carbon atoms of the pyridine ring and one signal each for the chloromethyl and methyl carbons are anticipated. The carbon atoms attached to electronegative atoms (chlorine and nitrogen) will be deshielded and appear at a lower field. The chemical shift of the chloromethyl carbon will be significantly downfield due to the attached chlorine.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2~150 - 155
C-3~120 - 125
C-4~140 - 145
C-5~135 - 140
C-6~148 - 152
-CH₂Cl~40 - 45
-CH₃~15 - 20

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, no cross-peaks would be expected in a COSY spectrum as all proton groups are predicted to be singlets with no vicinal or geminal coupling partners.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. For the target molecule, HSQC would show correlations between the H-3 proton and the C-3 carbon, the H-6 proton and the C-6 carbon, the -CH₂Cl protons and the chloromethyl carbon, and the -CH₃ protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. Key HMBC correlations for this compound would be expected between:

The H-3 proton and carbons C-2, C-4, and C-5.

The H-6 proton and carbons C-2, C-4, and C-5.

The -CH₂Cl protons and carbons C-3, C-4, and C-5.

The -CH₃ protons and carbons C-4, C-5, and C-6.

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. These methods are essential for monitoring the progress of a reaction and determining the purity of the final product. For a compound like this compound, which is expected to be volatile and thermally stable, GC-MS would be a suitable technique for analysis. The resulting chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would confirm the identity of the product.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₆H₅Cl₂N), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a definitive method for confirming the identity of a newly synthesized compound.

Predicted HRMS Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₆H₆Cl₂N⁺162.9928

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding within a molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic ring and the alkyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.

The FT-Raman spectrum provides complementary information to the FT-IR spectrum. Vibrations that are strong in the Raman spectrum are often weak in the IR spectrum, and vice versa. For instance, the symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FT-IR, FT-Raman
Alkyl C-H Stretch2850 - 3000FT-IR, FT-Raman
C=C/C=N Ring Stretch1400 - 1600FT-IR, FT-Raman
C-Cl Stretch600 - 800FT-IR

Characteristic Band Assignments for Functional Groups

The pyridine ring itself gives rise to a number of characteristic vibrations. The C-C stretching vibrations within the aromatic ring are typically observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ range. The C-N stretching vibrations are also found within the fingerprint region, contributing to the complex pattern of bands.

Substituents on the pyridine ring have a significant influence on the vibrational spectrum. The C-Cl stretching vibration for a chlorine atom attached to an aromatic ring is typically found in the 1000-1100 cm⁻¹ region. The chloromethyl group introduces additional characteristic vibrations, including the C-Cl stretching of the alkyl chloride, which is generally observed at lower wavenumbers, around 650-850 cm⁻¹. The methyl group will exhibit characteristic C-H stretching and bending vibrations.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable predictions of vibrational frequencies to aid in the assignment of experimental spectra researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.net. For instance, DFT calculations on related molecules like 2-chloro-5-nitropyridine have been used to assign vibrational modes with a high degree of confidence researchgate.net.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound Derivatives

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Pyridine RingC-H Stretch3000 - 3100
C-C Stretch1400 - 1600
C-N Stretch1200 - 1350
Ring Breathing990 - 1050
Methyl GroupC-H Asymmetric Stretch~2960
C-H Symmetric Stretch~2870
C-H Bending1375 - 1450
Chloromethyl GroupC-H Stretch2950 - 3050
CH₂ Scissoring~1430
C-Cl Stretch650 - 850
Chloro SubstituentC-Cl Stretch (Aromatic)1000 - 1100

Note: The values in this table are approximate and based on data for pyridine and related substituted derivatives. Actual experimental values may vary.

Conformational Analysis via Vibrational Signatures

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the C-C bond connecting the chloromethyl group to the pyridine ring could potentially lead to different conformers.

Vibrational spectroscopy can be a sensitive probe of conformational changes. Different conformers of a molecule will have distinct vibrational spectra, as the force constants of the bonds and the vibrational coupling between different modes can be altered by the molecular geometry. By analyzing the vibrational spectra, often at different temperatures or in different phases, it may be possible to identify the presence of multiple conformers and even determine their relative populations.

However, a review of the current scientific literature does not reveal specific studies on the conformational analysis of this compound using vibrational signatures. Such an analysis would likely involve a combination of experimental techniques, such as variable-temperature FTIR or Raman spectroscopy, and theoretical calculations to predict the vibrational frequencies of the different possible conformers. While the principles of this type of analysis are well-established, its application to this specific compound has not been reported.

X-ray Crystallography for Solid-State Structural Determination of Derivativesnih.govresearchgate.net

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound. While the crystal structure of this compound itself is not publicly documented, the structure of a closely related isomer, 2-Chloro-5-(chloromethyl)pyridine (B46043), has been reported and serves as an excellent model for understanding the solid-state characteristics of such derivatives nih.govresearchgate.net.

Crystal Packing and Intermolecular Interactionsnih.govresearchgate.net

The crystal structure of 2-Chloro-5-(chloromethyl)pyridine reveals that the molecule is nearly planar nih.govresearchgate.net. In the solid state, molecules are organized in a specific packing arrangement stabilized by intermolecular forces. A key interaction observed in the crystal lattice of this isomer is the formation of dimers through weak C-H···N intermolecular hydrogen bonds nih.govresearchgate.net. This type of interaction is a common feature in the crystal structures of nitrogen-containing heterocyclic compounds.

The packing of molecules in the crystal lattice is crucial in determining the solid-state properties of the material, such as its melting point and solubility. The study of these interactions provides insights into how molecules recognize and assemble with one another in the solid state.

Table 2: Crystallographic Data for the Isomer 2-Chloro-5-(chloromethyl)pyridine nih.govresearchgate.net

Parameter Value
Chemical FormulaC₆H₅Cl₂N
Molecular Weight162.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0770 (8)
b (Å)10.322 (2)
c (Å)16.891 (3)
β (°)95.95 (3)
Volume (ų)707.0 (2)
Z4

Chromatographic Methods for Purity Assessment and Isolation of Analoguessielc.comhelixchrom.comsielc.comgoogle.comepo.org

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. In the context of this compound and its analogues, these methods are vital for ensuring the purity of synthetic intermediates and for isolating specific products from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysissielc.comhelixchrom.comsielc.comgoogle.comepo.orgresearchgate.netsielc.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely employed in the chemical industry for quality control and in research for the analysis of reaction products. The quantitative analysis of pyridine derivatives, including compounds structurally similar to this compound, is routinely performed using HPLC google.comepo.org.

Reverse-phase HPLC is the most common mode used for the analysis of such moderately polar compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For the quantitative analysis of this compound and its analogues, a typical HPLC method would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with the addition of a buffer to control the pH and improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring exhibits strong UV absorbance.

The method can be validated to ensure its accuracy, precision, linearity, and sensitivity, making it suitable for the routine analysis of product purity and the determination of impurity profiles. For instance, a validated LC/MS/MS method has been developed for the quantitative determination of a related compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, as a genotoxic impurity in an active pharmaceutical ingredient researchgate.net.

Table 3: Typical HPLC Conditions for the Analysis of Pyridine Derivatives

Parameter Description
Column Reverse-phase C18 or C8, typically 3-5 µm particle size
Mobile Phase Gradient or isocratic elution with a mixture of water and acetonitrile/methanol
Buffer Addition of an acid (e.g., formic acid, phosphoric acid) or a buffer to control pH
Flow Rate 0.5 - 1.5 mL/min
Detection UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., ~250-270 nm)
Temperature Ambient or controlled column temperature (e.g., 25-40 °C)

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for monitoring the synthesis of this compound and identifying volatile byproducts. When coupled with a mass spectrometer (GC-MS), it provides powerful capabilities for both separation and structural elucidation of reaction components.

In the context of synthesizing substituted pyridines, GC is instrumental for assessing product purity, quantifying reactants and products, and identifying impurities. For instance, during the chlorination of picoline derivatives, GC can effectively separate various chlorinated isomers and byproducts, which is crucial for optimizing reaction conditions to maximize the yield of the desired product. The analysis of reaction mixtures from the synthesis of related compounds, such as 2-chloro-5-methylpyridine (B98176), often employs GC to ensure the purity of the final product.

A typical GC-MS analysis for compounds structurally similar to this compound would involve a capillary column, often with a nonpolar or medium-polarity stationary phase, to achieve efficient separation. The temperature program is optimized to resolve compounds with close boiling points. The mass spectrometer detector allows for the identification of unknown impurities by comparing their mass spectra to spectral libraries.

Below is an illustrative table of typical GC parameters that could be adapted for the analysis of volatile products in a reaction mixture containing this compound.

Interactive Table: Representative GC-MS Parameters for Analysis of Chlorinated Pyridine Derivatives

Parameter Value/Description Purpose
Column HP-5ms (5%-phenyl)-methylpolysiloxane Provides good separation for a wide range of semi-volatile organic compounds.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness Standard dimensions for high-resolution capillary GC.
Carrier Gas Helium Inert carrier gas, standard for GC-MS.
Flow Rate 1.0 mL/min (constant flow) Optimal flow rate for good separation efficiency.
Inlet Temperature 250 °C Ensures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1 ratio) Prevents column overloading when analyzing concentrated samples.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) Separates compounds based on their boiling points and interaction with the stationary phase.
MS Transfer Line 280 °C Prevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method that produces reproducible fragmentation patterns for library matching.
Mass Range 40-450 amu Covers the expected mass range of the target compound and related byproducts.

This methodology allows for the sensitive detection and quantification of the target compound and any volatile impurities, ensuring rigorous quality control throughout the synthetic process.

Preparative Chromatography for Compound Isolation

Preparative chromatography is a critical technique for the isolation and purification of chemical compounds from synthetic reaction mixtures. chromatographyonline.com Unlike analytical chromatography, which focuses on identification and quantification, the goal of preparative chromatography is to obtain a significant quantity of a pure substance for purposes such as structural elucidation, further reactions, or biological testing. chromatographyonline.comnih.gov Both traditional column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are employed for this purpose.

In the synthesis of this compound and its derivatives, purification of the crude product is often necessary to remove unreacted starting materials, reagents, and isomeric byproducts. nih.gov Patents describing the synthesis of related isomers, such as 2-chloro-5-(chloromethyl)pyridine, frequently mention purification by column chromatography over silica gel. nih.gov This method separates compounds based on their polarity.

Preparative HPLC offers higher resolution and speed compared to traditional column chromatography, making it suitable for separating complex mixtures or closely related isomers. nih.gov The process involves scaling up an analytical HPLC method. This requires optimizing the column size, flow rate, and sample loading to maximize throughput while maintaining the required purity. nih.gov

The table below outlines typical parameters for the purification of a substituted pyridine compound using preparative HPLC.

Interactive Table: Representative Preparative HPLC Parameters for Purification of Chloromethylpyridine Isomers

Parameter Value/Description Purpose
Instrument Preparative HPLC System Capable of handling high flow rates and large sample volumes.
Column C18 Reversed-Phase A common choice for purifying moderately polar organic compounds.
Column Dimensions 20 mm ID x 250 mm length, 10 µm particle size Larger dimensions to accommodate higher sample loads compared to analytical columns.
Mobile Phase Acetonitrile/Water Gradient A versatile solvent system for reversed-phase chromatography, with the gradient adjusted to resolve the target compound from impurities.
Flow Rate 20 mL/min Higher flow rate to reduce run time for preparative scale.
Detection UV at 254 nm and 270 nm Allows for monitoring of the elution of aromatic compounds like pyridines.
Injection Volume 1-5 mL Large injection volume to process a significant amount of crude material per run.
Fraction Collection Peak-based The system automatically collects the eluent corresponding to the peak of the desired compound.
Sample Preparation Crude product dissolved in a strong solvent (e.g., DMSO or DMF) Ensures the sample is fully dissolved before injection.

Following collection, the purity of the isolated fractions is typically confirmed using analytical HPLC before the solvent is removed to yield the pure this compound. This ensures the isolated compound is suitable for its intended downstream applications.

Strategic Role of 2 Chloro 4 Chloromethyl 5 Methylpyridine As a Key Intermediate in Complex Chemical Synthesis

Precursor Applications in Agrochemical Active Ingredient Synthesis (Chemical Pathways)

Chlorinated methylpyridines are foundational intermediates in the production of numerous pesticides, including insecticides, herbicides, and fungicides. Their structural framework is integral to the mode of action of many commercially successful agrochemicals.

2-Chloro-5-(chloromethyl)pyridine (B46043) (CCMP) is a pivotal intermediate in the synthesis of several major neonicotinoid insecticides. google.comchemicalbook.com This class of insecticides is valued for its high efficiency and systemic activity. The production of these active ingredients relies on the reactivity of the chloromethyl group on the pyridine (B92270) ring.

Key neonicotinoids synthesized from 2-chloro-5-(chloromethyl)pyridine include:

Imidacloprid (B1192907) : One of the most widely used insecticides globally. agropages.comnih.gov

Acetamiprid (B1664982) : Known for its broad-spectrum activity. google.comchemicalbook.com

Thiacloprid (B134840) : Another significant member of the neonicotinoid family. google.comchemicalbook.com

Nitenpyram : Used primarily in veterinary medicine to control fleas. google.comchemicalbook.com

The general synthetic pathway involves the reaction of 2-chloro-5-(chloromethyl)pyridine with an appropriate amine-containing side chain. For instance, the synthesis of the imidacloprid intermediate involves reacting CCMP with a nitro-functionalized amine. nih.gov The versatility of CCMP as a starting material has made it one of the most consumed fine-chemical intermediates. chemicalbook.com

Table 1: Neonicotinoids Derived from 2-Chloro-5-(chloromethyl)pyridine

Active Ingredient Chemical Class Primary Application
Imidacloprid Neonicotinoid Insecticide
Acetamiprid Neonicotinoid Insecticide
Thiacloprid Neonicotinoid Insecticide

The precursor molecule, 2-chloro-5-methylpyridine (B98176), is instrumental in synthesizing another key intermediate, 2-chloro-5-trichloromethylpyridine, which is crucial for certain herbicides. epo.orggoogle.com This transformation is typically achieved through chlorination of the methyl group. epo.org This trichloromethylated intermediate is a building block for various 4-(5-halomethyl-2-pyridyloxy)-phenoxy compounds known for their herbicidal properties. epo.orggoogle.com

A prominent example is its role in the synthesis of fluazifop-butyl (B166162), a selective herbicide used to control grass weeds in broad-leaved crops. epo.orggoogle.com Furthermore, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (CTF), derived from 2-chloro-5-methylpyridine via chlorination and subsequent fluorination, is an intermediate for pyridalyl (B1679942) and the fluazifop-butyl series of products. agropages.com The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), another vital agrochemical intermediate, can also start from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine. nih.gov

The pyridine scaffold is also present in modern fungicides. While direct synthesis pathways from 2-chloro-4-(chloromethyl)-5-methylpyridine are less commonly documented, related pyridine derivatives are essential. For example, pyridine-containing pesticides like fluazinam (B131798) and picoxystrobin (B33183) represent the fourth generation of agrochemicals, which are characterized by high efficacy and low toxicity. agropages.com The synthesis of these complex molecules often relies on functionalized pyridine rings, which can be derived from precursors like methylpyridines through multi-step chemical transformations. agropages.com The key intermediate 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF), which is the precursor for the fungicide fluazinam, is produced from derivatives of methylpyridine. agropages.com

Utilization in Pharmaceutical Lead Compound Development (Synthetic Building Block Perspective)

In the pharmaceutical sector, the pyridine ring is a common structural motif in many therapeutic agents. Chlorinated methylpyridines provide a versatile platform for creating diverse molecular architectures for drug discovery and development.

Pyridine derivatives are integral to the structure of various pharmaceutical compounds, including those with anti-inflammatory properties. For example, research has shown that 2-[(Phenylthio)methyl]pyridine derivatives exhibit significant anti-inflammatory activity. nih.gov While not a direct application of this compound, this demonstrates the potential of substituted methylpyridine scaffolds in the development of new anti-inflammatory agents. The synthesis of such compounds often involves nucleophilic substitution at the chloromethyl group, allowing for the attachment of various functional moieties to the pyridine core.

Chloromethylpyridine derivatives are key intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. rjpbcs.com The general synthetic strategy for many PPIs involves the coupling of a substituted chloromethyl pyridine with a 2-mercaptobenzimidazole (B194830) derivative. rjpbcs.com

This is followed by an oxidation step to form the final sulfoxide (B87167) product. rjpbcs.com PPIs such as omeprazole, esomeprazole, and tenatoprazole (B1683002) are synthesized using this approach. google.com Specifically, intermediates like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride are crucial for building the pyridine portion of these drugs. google.com The chloromethyl group serves as a reactive handle to connect the pyridine and benzimidazole (B57391) rings, forming the core structure of the active pharmaceutical ingredient. rjpbcs.com

Table 2: Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula Use/Role
2-Chloro-5-(chloromethyl)pyridine 70258-18-3 C₆H₅Cl₂N Intermediate for neonicotinoids
Imidacloprid 138261-41-3 C₉H₁₀ClN₅O₂ Insecticide
Acetamiprid 135410-20-7 C₁₀H₁₁ClN₄ Insecticide
Thiacloprid 111988-49-9 C₁₀H₉ClN₄S Insecticide
Nitenpyram 150824-47-8 C₁₁H₁₅ClN₄O₂ Insecticide
2-Chloro-5-methylpyridine 18368-63-3 C₆H₆ClN Precursor for herbicides
2-Chloro-5-trichloromethylpyridine 69045-78-9 C₆H₃Cl₄N Herbicide intermediate
Fluazifop-butyl 69806-50-4 C₁₉H₂₀F₃NO₄ Herbicide
2-Chloro-5-(trifluoromethyl)pyridine 52334-81-3 C₆H₃ClF₃N Agrochemical intermediate
Pyridalyl 179101-81-6 C₁₈H₁₄Cl₄F₃NO₂ Insecticide
2,3-Dichloro-5-(trifluoromethyl)pyridine 69045-84-7 C₆H₂Cl₂F₃N Agrochemical intermediate
Fluazinam 79622-59-6 C₁₃H₄Cl₂F₆N₄O₄ Fungicide
Picoxystrobin 117428-22-5 C₁₈H₁₆F₃NO₄ Fungicide
2-mercaptobenzimidazole 583-39-1 C₇H₆N₂S Intermediate for PPIs
Omeprazole 73590-58-6 C₁₇H₁₉N₃O₃S Proton Pump Inhibitor
Esomeprazole 119141-88-7 C₁₇H₁₉N₃O₃S Proton Pump Inhibitor
Tenatoprazole 113712-98-4 C₁₆H₁₅N₅O₂S Proton Pump Inhibitor
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 86604-75-3 C₉H₁₃Cl₂NO Intermediate for PPIs

Due to a lack of available scientific literature and research data specifically pertaining to the chemical compound "this compound" within the contexts requested, it is not possible to generate a thorough and accurate article that adheres to the provided outline.

Extensive searches did not yield specific information on the role of "this compound" in the following areas:

Versatility in accessing bioactive pyridine architectures

Contribution to the synthesis of advanced organic materials and functional molecules

Ligand synthesis for coordination chemistry

Use as a precursor for specialty chemicals and dyes

Development of novel pyridine-based scaffolds for chemical innovation

While information exists for related isomers, such as 2-chloro-5-(chloromethyl)pyridine, it would be scientifically inaccurate to extrapolate these findings to the specific compound requested. Fulfilling the request would require detailed research findings and data that are not present in the public domain or scientific databases accessible through the search. Therefore, the creation of an authoritative article with the required data tables and in-depth analysis for each specified section is not feasible at this time.

Based on a comprehensive search for scientific literature, there are no available theoretical and computational chemistry investigations specifically focused on "this compound" that align with the detailed outline provided. The required research data for quantum chemical calculations (DFT), including geometry optimization, FMO, NBO, and MEP analysis, as well as computational modeling of reaction mechanisms and molecular dynamics simulations for this specific compound, are not present in the accessible literature.

While studies exist for related pyridine derivatives, applying findings from different molecules would be scientifically inaccurate and speculative. Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested outline and its subsections for "this compound".

Theoretical and Computational Chemistry Investigations on 2 Chloro 4 Chloromethyl 5 Methylpyridine

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that correlate the structural or property descriptors of a set of compounds with a particular physicochemical property. These models are invaluable in predictive chemistry for estimating the properties of new or untested compounds.

A thorough search for QSPR studies specifically involving 2-Chloro-4-(chloromethyl)-5-methylpyridine did not yield any published research. Such a study would typically involve the calculation of various molecular descriptors for this compound and a series of related molecules, followed by the development of a statistical model to predict a specific property, such as boiling point, solubility, or a measure of biological activity. The absence of such research indicates a gap in the predictive chemical data for this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently employed to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.

Computational NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, such as Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method, is a standard practice in modern chemistry. These predictions are highly valuable for confirming molecular structures and assigning experimental spectra.

Despite the utility of this approach, no specific computational studies predicting the NMR chemical shifts for this compound have been found in the scientific literature. Consequently, a data table comparing theoretical and experimental chemical shifts for this compound cannot be generated at this time. For context, a hypothetical table for such a comparison is presented below.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. (Note: The following data is for illustrative purposes only and is not based on actual research findings.)

Atom Predicted ¹H Shift Experimental ¹H Shift Predicted ¹³C Shift Experimental ¹³C Shift
C2 - - 150.0 -
C3 - - 125.0 -
H3 7.50 - - -
C4 - - 140.0 -
CH₂Cl 4.60 - 45.0 -
C5 - - 135.0 -
CH₃ 2.40 - 18.0 -
C6 - - 148.0 -

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, calculates the infrared (IR) and Raman active vibrational modes of a molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions.

A search of the available literature did not uncover any studies that have performed a theoretical vibrational frequency analysis for this compound. Such an analysis would provide valuable insights into the molecule's vibrational properties and complement experimental spectroscopic data. A representative data table that would be generated from such a study is shown below for illustrative purposes.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound. (Note: The following data is for illustrative purposes only and is not based on actual research findings.)

Vibrational Mode Calculated Frequency Experimental Frequency Assignment
ν(C-H) aromatic 3100 - C-H stretching
ν(C-H) methyl 2980 - Asymmetric CH₃ stretching
ν(C-H) methyl 2920 - Symmetric CH₃ stretching
ν(C=N) 1580 - Pyridine (B92270) ring stretching
ν(C=C) 1560 - Pyridine ring stretching
δ(CH₂) 1450 - CH₂ scissoring
δ(CH₃) 1380 - CH₃ umbrella mode
ν(C-Cl) ring 1100 - C-Cl stretching

Environmental Transformation and Degradation Pathways in Academic Chemical Research

Photochemical Degradation Mechanisms and Photoproduct Identification

Photochemical degradation, or photolysis, is a significant abiotic process that can lead to the transformation of chemical compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The pyridine (B92270) ring and the chloro- and chloromethyl- functional groups in 2-Chloro-4-(chloromethyl)-5-methylpyridine suggest its susceptibility to photochemical reactions.

Research on the photodegradation of the neonicotinoid insecticide imidacloprid (B1192907), which contains the 6-chloropyridinylmethyl moiety, reveals that the primary degradation pathway involves the cleavage and transformation of the imidazolidine (B613845) ring. However, the chloropyridinylmethyl part of the molecule can also undergo reactions. The main photoproduct of imidacloprid is often identified as 1-(6-chloro-3-pyridinyl)-methyl-2-imidazolidinone. acs.orgnih.gov Studies have shown that the photolytic half-life of imidacloprid in water can range from minutes to hours, depending on the conditions such as the presence of photosensitizers. acs.orgnih.gov For instance, one study reported a photolytic half-life of 43 minutes in pure water. acs.orgnih.gov

The photodegradation of imidacloprid has been shown to follow pseudo-first-order kinetics. acs.org The identification of photoproducts is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). acs.org While specific photoproducts of this compound have not been documented in the reviewed literature, it is plausible that similar photochemical reactions could occur, leading to the oxidation or substitution of the chloromethyl group and potential transformations of the pyridine ring.

Table 1: Major Photodegradation Products of Imidacloprid Identified in Aqueous Media
Parent CompoundPhotoproductAnalytical MethodReference
Imidacloprid1-(6-chloro-3-pyridinyl)-methyl-2-imidazolidinoneHPLC, LC-MS acs.orgnih.gov
ImidaclopridImidacloprid ureaLC-ESI/MS researchgate.net
ImidaclopridImidacloprid olefinLC-ESI/MS researchgate.net
ImidaclopridImidacloprid desnitroLC-ESI/MS researchgate.net

Biogeochemical Transformation Studies in Model Systems

Biogeochemical transformations, driven by microbial activity in soil and aquatic environments, are critical pathways for the degradation of organic compounds. The fate of this compound in such systems is likely influenced by the metabolic activities of various microorganisms.

Studies on the biodegradation of neonicotinoid insecticides sharing the chloropyridinyl moiety provide a framework for understanding the potential biotransformation of this compound. For example, the biodegradation of acetamiprid (B1664982) in soil and water has been investigated, with half-lives varying depending on environmental conditions such as moisture and pH. nih.gov One study found that acetamiprid dissipated faster in submerged soil compared to soil at field capacity moisture. nih.gov

Table 2: Examples of Microbial Degradation of Neonicotinoid Insecticides
Parent CompoundDegrading MicroorganismEnvironmentMajor Metabolites/PathwaysReference
AcetamipridVariovorax boronicumulans CGMCC 4969Surface Water(E)-N2-carbamoyl-N1-[(6-chloro-3-pridyl) methyl]-N1-methylacetamidine (IM-1-2) rsc.orgrsc.org
AcetamipridMicrobial consortium ACE-3Contaminated SoilOxidative cleavage nih.gov
Thiacloprid (B134840)MicroorganismsSoilThiacloprid amide researchgate.net

Advanced Analytical Methods for Environmental Metabolite Characterization

The identification and quantification of environmental transformation products of compounds like this compound are essential for a comprehensive risk assessment. Advanced analytical methods are indispensable for detecting these metabolites, which are often present at trace levels in complex environmental matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the analysis of neonicotinoid insecticides and their metabolites. researchtrends.netacs.orgnih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection of analytes at sub-parts-per-billion levels. acs.org Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of these compounds. researchtrends.net

Sample preparation is a critical step to remove interferences from the environmental matrix (e.g., soil, water, biota) and to concentrate the analytes. Common sample extraction techniques include solid-phase extraction (SPE) for liquid samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for solid samples. researchtrends.netacs.org High-resolution mass spectrometry (HRMS) is also increasingly used to identify novel or unexpected metabolites for which analytical standards are not available. researchtrends.net These analytical methodologies would be directly applicable to the study of the environmental fate of this compound and the characterization of its potential degradation products.

Table 3: Advanced Analytical Methods for the Detection of Neonicotinoid Metabolites
Analytical TechniqueSample MatrixKey FeaturesReference
LC-MS/MSHoney bees, bee products, water, soilHigh sensitivity and selectivity, quantification at low ng/g levels researchtrends.netacs.orgresearchgate.net
QuEChERSSolid samples (e.g., soil, bees)Efficient extraction and cleanup researchtrends.netacs.org
Solid-Phase Extraction (SPE)Liquid samples (e.g., water, honey)Sample pre-concentration and cleanup researchtrends.netacs.org
LC-HRMSVarious environmental matricesIdentification of unknown metabolites researchtrends.net

Future Research Trajectories and Emerging Paradigms in 2 Chloro 4 Chloromethyl 5 Methylpyridine Chemistry

Exploration of Novel Synthetic Methodologies with Enhanced Sustainability

The pursuit of environmentally benign chemical processes has driven research towards developing sustainable synthetic routes for complex molecules, including substituted pyridines. For 2-Chloro-4-(chloromethyl)-5-methylpyridine, future methodologies are expected to focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One promising avenue is the adoption of greener chlorination agents. For instance, the use of trichloroisocyanuric acid as a solid, safer alternative to gaseous chlorine has been explored for the chlorination of related pyridine (B92270) derivatives. chemicalbook.com This approach can eliminate the need for solvents and simplify post-reaction work-up, thereby preventing the generation of acidic wastewater and tail gas. chemicalbook.com

Another key area is the implementation of continuous flow chemistry, potentially using microchannel reactors. This technology offers superior control over reaction parameters, enhances safety, and can increase product yield and purity. scispace.com For the synthesis of related chloromethylpyridines, flow processes have been shown to be rapid and efficient. researchgate.net Applying this to the synthesis of this compound could lead to a more streamlined and scalable production process.

Catalytic methods also represent a significant opportunity for sustainable synthesis. The development of heterogeneous catalysts, such as supported palladium chloride, can facilitate cleaner reactions and allow for easier catalyst recovery and reuse. patsnap.com Research into one-step reactions starting from readily available precursors like 3-methylpyridine could also significantly reduce production costs and environmental impact by minimizing the number of synthetic steps. patsnap.comgoogle.com

Table 1: Potential Sustainable Synthetic Approaches

Methodology Key Advantages Relevant Findings for Related Compounds
Green Chlorinating Agents Avoids hazardous chlorine gas, reduces waste, simplifies purification. chemicalbook.com Trichloroisocyanuric acid used for chlorinating 2-chloro-5-methyl pyridine. chemicalbook.com
Continuous Flow Synthesis Enhanced safety, better process control, improved scalability. scispace.com Rapid and efficient synthesis of bioactive derivatives in a flow reactor. researchgate.net
Heterogeneous Catalysis Catalyst reusability, cleaner reaction profiles, simplified product isolation. patsnap.com Supported palladium chloride used for the chlorination of 3-methylpyridine. patsnap.com

Discovery of Unconventional Reactivity Profiles and Catalytic Applications

The functional groups present in this compound—a chlorinated pyridine ring and a chloromethyl substituent—offer a versatile platform for exploring novel chemical transformations and applications. The electron-deficient nature of the pyridine ring, combined with the reactivity of the C-Cl bonds, suggests significant potential for unconventional reactivity.

The pyridine nitrogen atom can act as a ligand to coordinate with transition metals, opening possibilities for catalytic applications. Palladium(II) complexes featuring substituted pyridine ligands have demonstrated high efficiency as precatalysts in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. acs.org It is conceivable that this compound or its derivatives could serve as ligands to create novel catalysts with unique reactivity and selectivity profiles. The electronic properties of the chloro and methyl substituents on the pyridine ring could modulate the catalytic activity of the metal center. acs.org

Furthermore, the chloromethyl group is a reactive handle for various nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular architectures. Beyond simple substitution, future research could explore radical-mediated reactions or transition-metal-catalyzed cross-coupling reactions at the chloromethyl position.

The pyridine ring itself is generally prone to nucleophilic substitution, particularly at the positions activated by the ring nitrogen. nih.gov Investigating the interplay between the two chloro substituents and their relative reactivity could unveil selective functionalization pathways that are currently unexplored.

Table 2: Potential Catalytic and Reactivity Applications

Area of Exploration Potential Application Scientific Rationale
Ligand Development Precatalysts for cross-coupling reactions (e.g., Suzuki, Heck). acs.org Pyridine derivatives are effective ligands for transition metals like Palladium. acs.org
Functionalization Synthesis of novel compounds via nucleophilic substitution at the chloromethyl group. The chloromethyl group is an excellent electrophile for a wide range of nucleophiles.
Selective C-H Activation Direct functionalization of the pyridine ring for building complex molecules. The pyridine nitrogen can direct metallation to specific C-H bonds for further reaction. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of chemical reactions often makes predicting outcomes and identifying optimal synthetic routes a time-consuming, trial-and-error process. arxiv.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate chemical research by modeling and predicting chemical reactivity with increasing accuracy. rjptonline.org

AI can also be instrumental in retrosynthesis, the process of working backward from a target molecule to identify potential starting materials. For complex derivatives of this compound, ML-based retrosynthesis tools could propose novel and efficient synthetic routes that might not be obvious to a human chemist.

Table 3: AI and Machine Learning in Chemical Research

AI/ML Application Function Potential Impact on this compound Chemistry
Reaction Outcome Prediction Predicts the products of a chemical reaction given the reactants and conditions. drugtargetreview.com Faster identification of successful reaction pathways; avoidance of failed experiments.
Retrosynthesis Planning Proposes synthetic routes to a target molecule. Discovery of novel, more efficient methods to synthesize complex derivatives.
Property Prediction Forecasts physical, chemical, and biological properties of new molecules. scienceopen.com Prioritization of synthetic targets with desired characteristics for niche applications.

Development of Advanced Derivatives for Niche Chemical Applications

The structural features of this compound make it a valuable intermediate for the synthesis of advanced derivatives with potential uses in agrochemicals, pharmaceuticals, and materials science. chemicalbook.comchemicalbook.com The development of such derivatives is a key trajectory for future research.

A primary strategy involves leveraging the reactivity of the chloromethyl group. Reaction with various nucleophiles can yield a library of new compounds. For example, reacting it with hydrazines can produce intermediates that, when combined with aldehydes, form hydrazone compounds, a class known for a range of biological activities. researchgate.net Similarly, reactions with amines, thiols, or alcohols would lead to the corresponding aminomethyl, thiomethyl, or alkoxymethyl pyridine derivatives, each with a distinct property profile.

Research into related compounds has shown that substituted pyridines are prevalent motifs in agrochemical and pharmaceutical products. nih.gov For instance, 2-chloro-5-chloromethylpyridine is a crucial intermediate in the synthesis of neonicotinoid insecticides. chemicalbook.comchemicalbook.com By analogy, novel derivatives of this compound could be screened for biological activity, potentially leading to the discovery of new active ingredients. Preliminary studies on derivatives of similar structures have indicated potential antimicrobial and anti-malarial effects. researchgate.net

In materials science, pyridine-containing molecules are used as ligands for creating functional organometallic compounds and as building blocks for polymers and functional nanomaterials. nih.gov The specific substitution pattern of this compound could be exploited to create derivatives that self-assemble into ordered structures or act as components in advanced materials with tailored electronic or optical properties.

Table 4: Examples of Potential Advanced Derivatives and Applications

Derivative Class Synthetic Precursor Potential Niche Application
Hydrazones 2-chloro-5-(hydrazinylmethyl)pyridine (from related structures) researchgate.net Pharmaceuticals (antimicrobial, anti-malarial) researchgate.net
Aminomethyl Pyridines Various primary and secondary amines Agrochemicals, Ligands for catalysis
Oxadiazoles (Not specified) Building blocks for medicinal chemistry sigmaaldrich.com

Q & A

Q. What analytical protocols ensure the reliability of purity assessments for this compound?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) to quantify impurities. Validate methods per ICH guidelines (e.g., linearity R<sup>2</sup> >0.99, LOQ <0.1%). Cross-reference with <sup>13</sup>C NMR to confirm absence of regioisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.